molecular formula C8H5F2NO B8098746 3-(Difluoromethyl)-5-hydroxybenzonitrile

3-(Difluoromethyl)-5-hydroxybenzonitrile

Cat. No.: B8098746
M. Wt: 169.13 g/mol
InChI Key: GRJFEPKRTUHYCB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a well-established class of compounds that serve as versatile precursors in organic synthesis. The nitrile group, with its linear geometry and distinct electronic properties, can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This chemical versatility makes benzonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of additional substituents on the aromatic ring, such as in 3-(difluoromethyl)-5-hydroxybenzonitrile, further expands their synthetic potential by allowing for regioselective modifications and the introduction of specific physicochemical properties into the target molecules. The classical Sandmeyer reaction is a historical cornerstone for the synthesis of benzonitriles from aryl diazonium salts, highlighting their importance in the chemical industry. bldpharm.com

Significance of Difluoromethylated Aromatic Systems in Contemporary Organic Synthesis

The introduction of fluorine-containing groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their biological and physical properties. The difluoromethyl (CHF2) group, in particular, has emerged as a substituent of significant interest. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions, which can be crucial for molecular recognition at biological targets. atomfair.comgoogle.com

The incorporation of a difluoromethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. google.com This increased stability, along with improved lipophilicity and cell membrane permeability, can lead to more favorable pharmacokinetic profiles for drug candidates. Consequently, the development of synthetic methodologies for the introduction of the CHF2 group, including late-stage difluoromethylation, is an active area of research. atomfair.comgoogle.com The presence of the difluoromethyl group in this compound makes it a valuable building block for the synthesis of new bioactive compounds with potentially enhanced properties.

Role of Hydroxyl Functionality in Aromatic Frameworks for Advanced Synthetic Intermediates

The hydroxyl group is one of the most important functional groups in organic chemistry, and its presence on an aromatic ring, as in phenols, confers a unique set of properties. The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. This directing effect is a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds.

Furthermore, the hydroxyl group itself can be readily transformed into other functional groups. For instance, it can be alkylated to form ethers or acylated to form esters. In the context of cross-coupling reactions, the hydroxyl group of a phenol (B47542) can be converted into a triflate or other leaving group, enabling its participation in reactions like the Suzuki or Buchwald-Hartwig couplings. The hydroxyl group can also act as a hydrogen bond donor, influencing the conformation and binding properties of a molecule. In this compound, the hydroxyl group provides a reactive handle for further molecular elaboration, making it a key feature for its use as an advanced synthetic intermediate.

A patent for the synthesis of non-nucleoside reverse transcriptase inhibitors explicitly mentions the use of 3-cyano-5-difluoromethyl-benzonitrile (CASRN 874974-85-3) as a starting material, underscoring its practical application in the development of potential therapeutics for HIV.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJFEPKRTUHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies

Regiospecific and Chemoselective Synthetic Routes to 3-(Difluoromethyl)-5-hydroxybenzonitrile

The arrangement of three distinct functional groups on a benzene (B151609) ring in a specific 1,3,5-substitution pattern presents a significant synthetic challenge. The electronic properties of the hydroxyl (electron-donating, ortho-, para-directing), nitrile (electron-withdrawing, meta-directing), and difluoromethyl (electron-withdrawing, meta-directing) groups must be carefully considered to achieve the desired isomer.

Directed Aromatic Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. beilstein-journals.orgnih.govelsevierpure.com This technique relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. nih.govresearchgate.net While seemingly counterintuitive for a meta-substituted product, DoM can be employed in a multi-step synthesis where functional groups are introduced sequentially and can influence the position of subsequent substitutions.

For the synthesis of this compound, a plausible strategy could involve starting with a precursor bearing a potent DMG. For instance, a protected hydroxyl group, such as a methoxymethyl (MOM) ether, can act as a DMG. Lithiation ortho to this group, followed by quenching with an appropriate electrophile, could introduce one of the other desired functionalities. However, achieving the 1,3,5-substitution pattern often requires a more nuanced approach, potentially combining DoM with other aromatic substitution reactions.

Strategies for the Positional Introduction of Nitrile, Difluoromethyl, and Hydroxyl Groups

A logical synthetic sequence is paramount to successfully construct this compound. Several pathways can be envisioned, starting from readily available precursors.

Route 1: From 3-Amino-5-hydroxybenzonitrile

One of the most direct conceptual routes commences with 3-amino-5-hydroxybenzonitrile. youtube.comscholaris.ca The amino group can be converted to a diazonium salt, which then undergoes a Sandmeyer-type reaction. rsc.orgnih.govorgsyn.org Specifically, a trifluoromethylation or difluoromethylation of the diazonium salt could be envisioned, although the direct Sandmeyer difluoromethylation is less common than trifluoromethylation. rsc.org

A more established approach would be to first convert the amino group to a halide (e.g., bromide or chloride) via the Sandmeyer reaction. rsc.orgorgsyn.org This would yield 3-bromo-5-hydroxybenzonitrile (B1289605) acs.orgresearchgate.net or its chloro-analogue. The subsequent step would involve a transition metal-catalyzed difluoromethylation of the aryl halide, a reaction that is well-documented and will be discussed in detail in section 2.2. The hydroxyl group would likely require protection (e.g., as a silyl (B83357) ether or acetate) during the difluoromethylation step to prevent undesired side reactions.

Route 2: From 3,5-Disubstituted Precursors

Alternatively, one could start with a 3,5-disubstituted benzene derivative and introduce the final functional group. For example, starting with 3,5-dihydroxybenzonitrile, selective protection of one hydroxyl group followed by conversion of the other to a difluoromethyl ether has been reported for analogous systems. karazin.uanih.gov However, this would yield a difluoromethoxy group (-OCF₂H) rather than a difluoromethyl group (-CF₂H).

A more viable approach would be to start with a precursor like 3-bromo-5-hydroxybenzyl alcohol. rsc.org The benzylic alcohol can be oxidized to a nitrile, and the aryl bromide can then be subjected to difluoromethylation. The sequence of these steps would need to be carefully evaluated to ensure compatibility of the functional groups.

Difluoromethylation Techniques for Aromatic Systems

The introduction of the difluoromethyl group (CF₂H) into aromatic systems is a critical transformation in medicinal and agricultural chemistry, as this moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. thieme-connect.com Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.

Transition Metal-Catalyzed Difluoromethylation Processes

Both palladium and nickel catalysts have been extensively used for the difluoromethylation of aryl halides and related compounds. researchgate.netthieme-connect.com These methods offer high efficiency and good functional group tolerance under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For difluoromethylation, various palladium catalysts and difluoromethylating agents have been developed.

A common strategy involves the coupling of an aryl halide (chloride, bromide, or iodide) with a difluoromethyl source. nih.gov Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) have been successfully employed in conjunction with palladium catalysts like Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Another important palladium-catalyzed method involves the use of chlorodifluoromethane (B1668795) (ClCF₂H) as the difluoromethylating agent. beilstein-journals.org This process is believed to proceed through a palladium difluorocarbene intermediate. The reaction of ClCF₂H with arylboronic acids or esters, catalyzed by palladium, provides a direct route to difluoromethylated arenes. beilstein-journals.org

Catalyst SystemAryl Halide/SubstrateDifluoromethylating AgentConditionsYield (%)
[Pd(allyl)Cl]₂ / BrettPhosAryl bromideAryldifluoromethyl trimethylsilane-Good
Pd(dba)₂ / BrettPhosAryl chloride/bromideTMSCF₂H100 °C78-88
Pd(PtBu₃)₂Aryl chloride/bromideTMSCF₂H120 °C~50-78
Palladium catalystArylboronic acid/esterClCF₂H-High

Table 1: Selected Palladium-Catalyzed Difluoromethylation Reactions beilstein-journals.orgkarazin.ua

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govthieme-connect.com Several nickel-based systems have been developed for the difluoromethylation of aromatic compounds.

One notable method involves the nickel-catalyzed cross-coupling of Grignard reagents with difluoroiodomethane. thieme-connect.com This reaction proceeds smoothly at room temperature in the presence of a Ni(cod)₂/TMEDA catalyst system. The mechanism is thought to involve the oxidative addition of the nickel(0) catalyst to difluoroiodomethane, followed by transmetalation with the Grignard reagent and subsequent reductive elimination.

Another powerful approach utilizes chlorodifluoromethane (ClCF₂H) as the difluoromethyl source in a nickel-catalyzed reaction with aryl chlorides. nih.gov This method is particularly attractive due to the low cost and ready availability of ClCF₂H. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Mechanistic studies suggest the involvement of a difluoromethyl radical.

Catalyst SystemSubstrateDifluoromethylating AgentConditionsYield (%)
Ni(cod)₂ / TMEDAGrignard reagentDifluoroiodomethaneRoom temp, 1 hModerate to Excellent
NiCl₂ / ligandAryl chlorideClCF₂H60 °Cup to 90
Nickel catalystArylboronic acidBromodifluoromethane (B75531)-Good to High

Table 2: Selected Nickel-Catalyzed Difluoromethylation Reactions nih.govresearchgate.net

Manganese-Enabled Direct C-H Difluoromethylation of Arenes

A significant advancement in fluorination chemistry is the use of earth-abundant metals for catalysis. beilstein-journals.org Manganese-catalyzed direct C-H difluoromethylation has emerged as a powerful technique for the late-stage functionalization of complex molecules. beilstein-journals.orgresearchgate.net This method typically employs a manganese catalyst, such as Mn₂(CO)₁₀, in conjunction with a suitable ligand and a difluoromethyl source. rsc.org

In a process detailed in recent literature, a light-induced, manganese-enabled reaction using a DavePhos ligand has been shown to effectively difluoromethylate a range of arenes. rsc.org The reaction proceeds under mild conditions with ArSO₂CF₂Br as the coupling partner. rsc.org Preliminary mechanistic studies propose that the process is initiated by a halogen-atom transfer (XAT) from the difluoromethyl source to the manganese center, which generates an active ArSO₂CF₂• radical. rsc.org Simultaneously, the manganese catalyst is thought to coordinate with the arene substrate through π-complexation, thereby activating the aromatic ring and facilitating the reaction with the difluoromethyl radical. rsc.org This strategy avoids the need for pre-functionalization of the aromatic substrate, offering a more atom-economical pathway to difluoromethylated compounds. researchgate.net

Radical Difluoromethylation Pathways and Their Mechanistic Underpinnings

The introduction of the difluoromethyl (CF₂H) group is of great interest in medicinal chemistry, as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups. rsc.orgnih.gov Radical difluoromethylation has become a versatile and powerful tool for this purpose, characterized by mild reaction conditions and high functional group compatibility. rsc.org

These reactions rely on the generation of the difluoromethyl radical (•CF₂H) from a variety of precursors. rsc.org One of the most prominent reagents is zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, often referred to as DFMS or Baran's reagent, which effectively releases the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Other sources include sodium difluoromethanesulfinate and difluoromethanesulfonyl chloride. mdpi.com The reaction mechanism is generally understood to involve a single-electron transfer (SET) process, which can be initiated by chemical oxidants or through photoredox catalysis. nih.gov While the CF₂H radical itself is considered to have nucleophilic character, related radical precursors like chlorodifluoromethane can generate the electrophilic chlorodifluoromethyl radical (•CF₂Cl), providing a complementary approach for electron-rich arenes. mdpi.com

Photochemical Routes to Difluoromethylated Aromatic Compounds

Visible-light photoredox catalysis offers a particularly mild and efficient method for generating radicals for C-H functionalization, including difluoromethylation. nih.govprinceton.edu This approach utilizes a photocatalyst—which can be a metal complex (e.g., iridium or ruthenium) or an organic dye (e.g., Eosin Y)—that absorbs visible light and enters an excited state. nih.govmdpi.comprinceton.edu

In its excited state, the photocatalyst can initiate a single electron transfer (SET) with a suitable difluoromethyl radical precursor. princeton.edu For instance, an excited photocatalyst can reduce a precursor to generate a radical anion, which then fragments to release the •CF₂H radical. princeton.edu Alternatively, the photocatalyst can oxidize an electron-rich heterocycle, and the resulting radical cation can be trapped by a nucleophilic difluoromethyl source. nih.gov A common pathway involves the photocatalyst oxidizing a compound like sodium difluoromethanesulfinate to generate the •CF₂H radical, which then adds to the aromatic ring. mdpi.com The resulting cyclohexadienyl radical intermediate is subsequently oxidized to a cation, which, upon deprotonation, yields the final difluoromethylated aromatic product, regenerating the photocatalyst in the process. princeton.edu These photochemical methods often proceed at room temperature and can utilize green oxidants like molecular oxygen (O₂), making them highly attractive for sustainable synthesis. nih.gov Mechanistic studies using radical traps like TEMPO have confirmed the involvement of radical intermediates in these transformations. acs.org

Introduction and Manipulation of Hydroxyl Groups on Benzonitrile (B105546) Scaffolds

The direct introduction of a hydroxyl group onto an unactivated aromatic ring is a notoriously difficult transformation in organic synthesis. stackexchange.comchegg.com Therefore, indirect methods are almost always employed. A classical and reliable strategy involves the diazotization of an aromatic amine (aniline derivative) followed by hydrolysis of the resulting diazonium salt, a transformation related to the Sandmeyer reaction. The required aniline (B41778) can typically be prepared by the reduction of a nitro group, which is easily introduced onto the aromatic ring via electrophilic nitration.

A more modern and versatile approach involves the oxidation of organoboron compounds. stackexchange.com An arylboronic acid or ester can be readily converted to the corresponding phenol (B47542) using an oxidant such as hydrogen peroxide (H₂O₂) under basic conditions. stackexchange.com The necessary arylboronic ester can be synthesized from an aryl halide via a Miyaura borylation or, more directly, through transition-metal-catalyzed C-H borylation of the arene itself. nih.gov

In a multi-step synthesis targeting a molecule like this compound, the hydroxyl group is often "masked" or introduced from another functional group at a strategic point. For instance, a methoxy (B1213986) group (-OCH₃) is a common precursor, as it directs electrophilic substitution to the ortho and para positions and can be cleaved later in the synthesis (O-dealkylation) to reveal the hydroxyl group. nih.gov During sequences involving harsh reagents or conditions incompatible with a free phenol, the hydroxyl group must be protected, for example, as a silyl ether or benzyl (B1604629) ether, and deprotected at a later stage.

Nitrile Group Formation in Substituted Benzenes

The benzonitrile moiety is a key structural feature and a versatile synthetic handle. Its synthesis can be achieved through the functionalization of a pre-existing aromatic ring or by constructing the ring itself with the nitrile group already incorporated.

Cyanation Reactions of Aromatic Precursors

The conversion of an aryl halide or pseudohalide to a benzonitrile is a fundamental transformation in organic synthesis. Classical methods include the Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide (CuCN) at high temperatures, and the Sandmeyer reaction, which converts an aryldiazonium salt to the nitrile. researchgate.net

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. nih.gov Palladium-catalyzed cyanation is the most common method, effectively coupling aryl bromides, iodides, and triflates with a cyanide source. nih.govrsc.org Significant progress has also been made in the cyanation of the less reactive but more economical aryl chlorides. researchgate.netorganic-chemistry.org To mitigate the high toxicity of reagents like KCN or NaCN, alternative cyanide sources such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are frequently used. researchgate.netorganic-chemistry.orgorganic-chemistry.org A key challenge in these reactions is the deactivation of the catalyst by excess cyanide ions; this is often overcome by using specific phosphine (B1218219) ligands (e.g., dppf, XantPhos) or additives that control the release of free cyanide. nih.govorganic-chemistry.org Nickel-based catalysts have also emerged as a cost-effective alternative to palladium for these transformations. organic-chemistry.orgorganic-chemistry.org More recently, direct C-H cyanation methods, often promoted by photoredox catalysis, have been developed, providing a highly atom-economical route that avoids the need for pre-functionalized aryl halides. chemrxiv.orgnih.gov

Table 1: Comparison of Selected Aromatic Cyanation Methods

Method Catalyst/Reagent Cyanide Source Substrate Key Features
Rosenmund-von Braun CuCN (stoichiometric) CuCN Aryl Halides High temperatures required; classical method.
Sandmeyer Reaction CuCN/NaCN NaCN, KCN Aryldiazonium Salts Requires aniline precursor; versatile.
Pd-catalyzed Cross-Coupling Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands (e.g., dppf, XantPhos) Zn(CN)₂, K₄[Fe(CN)₆], NaCN Aryl Halides (I, Br, Cl), Triflates Mild conditions; broad scope; catalyst deactivation can be an issue. researchgate.netnih.govorganic-chemistry.org
Ni-catalyzed Cross-Coupling Ni(II) complexes (e.g., NiCl₂·6H₂O) with ligands (e.g., dppf) Zn(CN)₂ Aryl Chlorides, Bromides Cost-effective alternative to palladium; mild conditions possible with additives like DMAP. organic-chemistry.orgorganic-chemistry.org
Direct C-H Cyanation Pd(OAc)₂ or Photoredox Catalyst AgCN, Zn(CN)₂, TMSCN Arenes No pre-functionalization needed; highly atom-economical. chemrxiv.orgnih.gov

Convergent and Divergent Synthetic Pathways Towards Complex Benzonitrile Derivatives

The strategic synthesis of complex molecules bearing the this compound scaffold is pivotal for developing novel compounds in medicinal chemistry and materials science. The presence of the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, along with the reactive hydroxyl and nitrile functionalities, makes this compound a valuable starting point. Both divergent and convergent synthetic strategies are employed to generate a diverse array of derivatives, each with distinct advantages in terms of efficiency and molecular complexity.

Divergent Synthesis

A divergent synthetic approach utilizes this compound as a central building block, from which a library of analogues is generated through stepwise modification of its functional groups. This strategy is highly efficient for structure-activity relationship (SAR) studies, as it allows for the rapid creation of numerous related compounds from a common precursor.

The primary sites for modification on the this compound core are the phenolic hydroxyl group and the aromatic ring itself. The hydroxyl group can readily participate in a variety of reactions. For instance, O-alkylation or O-arylation to form ether linkages is a common transformation. This is exemplified in synthetic processes where a substituted hydroxybenzonitrile is reacted with a partner molecule in the presence of a base to yield more complex structures. google.com A patent for a related compound, 3-chloro-5-hydroxybenzonitrile, details its difluoromethylation to yield 3-chloro-5-(difluoromethoxy)benzonitrile, demonstrating a typical reaction pathway for the hydroxyl moiety. google.com

Furthermore, the nitrile group can be transformed to introduce additional diversity. A key reaction is the reduction of the nitrile to a primary amine (a benzylamine (B48309) derivative), as demonstrated in the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine using a reducing agent like borane (B79455) dimethylsulfide. google.com This resulting amine serves as a handle for a multitude of subsequent reactions, including amidation and reductive amination.

The table below outlines potential divergent synthetic modifications starting from this compound.

Starting Material Reaction Type Reagents/Conditions Resulting Functional Group/Structure Reference Example
This compoundO-Alkylation / EtherificationAlkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃)Aryl-O-Alkyl Ether google.comgoogle.com
This compoundNitrile ReductionBorane dimethylsulfide (BMS), THFBenzylamine google.com
This compoundNitrile HydrolysisAcid or Base, H₂OBenzoic AcidGeneral Knowledge
This compoundElectrophilic Aromatic SubstitutionHalogenating agent (e.g., NBS, NCS)Halogenated BenzonitrileGeneral Knowledge

Convergent Synthesis

In the context of complex benzonitrile derivatives, a convergent strategy would involve the synthesis of the substituted benzonitrile core as one of the key fragments. For example, a multi-step sequence could be envisioned where a precursor molecule, such as 3,5-difluoroaniline, undergoes bromination, diazotization hydrolysis, and finally cyanidation to construct a polysubstituted hydroxybenzonitrile ring system. researchgate.net Another approach involves the one-pot synthesis of a hydroxybenzonitrile from the corresponding hydroxybenzaldehyde and hydroxylamine (B1172632) hydrochloride. researchgate.net

A plausible convergent pathway to a complex derivative could involve the Vilsmeier-Haack reaction on a precursor like 3',5'-bis(trifluoromethyl)acetophenone (B56603) to form a pyrazole (B372694) aldehyde intermediate. mdpi.com This aldehyde can then be coupled with another fragment, for instance, through reductive amination with various anilines, to assemble the final complex molecule. mdpi.com This method highlights the modularity of convergent synthesis, where different independently synthesized amines can be combined with the core aldehyde fragment to produce a library of final products.

The table below illustrates a conceptual convergent synthesis for a complex benzonitrile derivative.

Fragment A Fragment B Coupling Reaction Resulting Structure Type Reference Example
Substituted Benzaldehyde (e.g., 3-(Difluoromethyl)-5-formylphenol)Substituted AnilineReductive Amination (e.g., NaBH(OAc)₃)N-Benzyl Aniline Derivative mdpi.com
Substituted Aryl Halide (e.g., 3-Bromo-5-(difluoromethyl)phenol)Substituted Boronic AcidSuzuki CouplingBiaryl DerivativeGeneral Knowledge
Pyrazole Aldehyde IntermediateAniline DerivativeImine formation followed by reductionSubstituted Pyrazole Aniline mdpi.com
Pyridine (B92270) N-OxideAmine and DienophilePhotochemical deconstruction followed by Diels-AlderSubstituted Benzonitrile researchgate.net

Both convergent and divergent pathways provide powerful and flexible tools for the synthesis of complex derivatives based on the this compound scaffold. The choice of strategy is ultimately dictated by the specific structure of the target molecule and the goals of the synthetic campaign, whether it be rapid SAR exploration or the efficient, large-scale production of a single complex entity.

Mechanistic Organic Chemistry and Reaction Pathways

Mechanistic Investigations of Nitrile Group Transformations

The nitrile group is a versatile functional group that undergoes a variety of transformations. Its electronic structure, featuring a polarized carbon-nitrogen triple bond, makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org

The cleavage of the strong carbon-carbon bond between the aromatic ring and the nitrile group is a challenging transformation that typically requires transition metal catalysis.

Oxidative Addition: Nickel(0) complexes have been shown to react with aromatic nitriles, leading to the cleavage of the C−CN bond through oxidative addition. The mechanism involves the initial π-coordination of the nickel center to the nitrile's C≡N bond, followed by insertion of the metal into the aryl-CN bond to form a Ni(II) species. acs.org For benzonitrile (B105546), this process is reversible, establishing an equilibrium between the Ni(0) π-complex and the Ni(II) oxidative addition product. acs.org Hammett plot analysis indicates a buildup of negative charge at the ipso-carbon in the transition state. acs.org

Radical-Based Pathways: Copper-catalyzed reactions can also facilitate C-CN bond cleavage. In some instances, the mechanism is believed to proceed through radical-based pathways. researchgate.net For example, the conversion of aryl aldehydes to aryl nitriles using a cyanide source can involve a Cu(II)/Cu(I) redox cycle initiated by a single electron transfer from the nitrile moiety, leading to C≡N bond cleavage. researchgate.net Other studies have demonstrated base-induced C–CN bond cleavage of acetonitrile (B52724) in the presence of copper or nickel complexes, proceeding through an η2-enaminemethide intermediate. rsc.org

Table 1: Mechanistic Aspects of C-CN Bond Cleavage in Aromatic Nitriles

Catalyst SystemProposed MechanismKey IntermediatesRef
Nickel(0) complexesOxidative Additionη²-nitrile complex, Ni(II) aryl cyanide acs.org
Copper saltsRadical-based redox cycleAryl isocyanate species researchgate.net
Cu(II)/Ni(II) complexes with baseBase-dioxygen induced reactionη2-enaminemethide isomer species rsc.org

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. This reaction is analogous to nucleophilic addition to a carbonyl group. libretexts.org

The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi bond and forming a negatively charged imine anion intermediate. openstax.orglibretexts.org This intermediate is typically protonated during workup to yield an imine, which can then be hydrolyzed to a ketone or reduced to an amine.

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents react with nitriles to form ketones after hydrolysis. The nucleophilic carbon of the Grignard reagent adds to the electrophilic nitrile carbon, forming an imine anion salt. Aqueous workup then hydrolyzes the resulting imine to a ketone. libretexts.org

Addition of Hydrides: Reducing agents such as lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the nitrile carbon. openstax.orglibretexts.org This initial addition forms an imine anion, which can then undergo a second hydride addition to form a dianion. openstax.org Subsequent protonation with water yields a primary amine. openstax.orglibretexts.org

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to amines. The reaction typically proceeds over heterogeneous catalysts containing metals like nickel, palladium, or ruthenium, or with homogeneous catalysts. researchgate.netresearchgate.netnih.gov The mechanism is complex and can lead to mixtures of primary, secondary, and tertiary amines. researchgate.netresearchgate.net

The generally accepted mechanism involves the following key steps:

Initial Hydrogenation to Imine: The nitrile is first hydrogenated to form a primary aldimine intermediate (RCH=NH). researchgate.net

Formation of Primary Amine: The aldimine intermediate is further hydrogenated to the corresponding primary amine (RCH₂NH₂). researchgate.net

Formation of Secondary and Tertiary Amines: Side reactions that diminish the selectivity for the primary amine often occur. The primary amine product can act as a nucleophile and attack the imine intermediate. This leads to a geminal diamine, which can then eliminate ammonia (B1221849) to form a secondary imine. Subsequent hydrogenation of the secondary imine yields a secondary amine. researchgate.net The process can continue to form tertiary amines.

Reaction conditions such as the choice of catalyst, solvent, temperature, pressure, and the presence of additives (like ammonia or a base) are crucial for controlling the selectivity towards the desired primary amine. researchgate.netbme.hu For example, ruthenium-catalyzed transfer hydrogenation using isopropanol (B130326) as the hydrogen source has been shown to be effective for the selective synthesis of primary amines from aromatic nitriles. nih.gov

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.com In both cases, the reaction proceeds through an amide intermediate, which is often not isolated. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen. This activation step increases the electrophilicity of the nitrile carbon, allowing for the nucleophilic attack of a weak nucleophile like water. libretexts.orgchemistrysteps.comorganicchemistrytutor.com A series of proton transfers follows, leading to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.comchemistrysteps.com The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com Protonation of the resulting anion by water forms an imidic acid and regenerates the hydroxide catalyst. libretexts.org The imidic acid tautomerizes to an amide. chemistrysteps.com Under basic conditions, the amide undergoes further hydrolysis. The hydroxide ion attacks the amide carbonyl group, eventually leading to the formation of a carboxylate salt and ammonia after the expulsion of the amide ion (NH₂⁻) as a leaving group. openstax.orglibretexts.org An acidic workup is required to protonate the carboxylate to the final carboxylic acid. openstax.org

Table 2: Comparison of Nitrile Hydrolysis Mechanisms

ConditionInitial StepKey IntermediateFinal Product (before workup)Ref
AcidicProtonation of nitrile nitrogenAmide, Imidic acidCarboxylic acid libretexts.orgchemistrysteps.comorganicchemistrytutor.com
BasicNucleophilic attack by OH⁻Amide, Imidic acidCarboxylate salt openstax.orglibretexts.orgchemistrysteps.com

Reaction Mechanisms Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is introduced into aromatic systems to modulate the physicochemical properties of molecules, often in the context of medicinal and agrochemical research. The introduction often proceeds via radical pathways.

Difluoromethylation of arenes often relies on the generation of the difluoromethyl radical (•CF₂H). scilit.comrsc.org This highly reactive intermediate can then add to an aromatic ring or participate in cross-coupling reactions.

Generation of Radical Intermediates: The •CF₂H radical can be generated from various precursors through processes like single-electron transfer (SET) or radical abstraction. rsc.org Common precursors include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and bromodifluoromethane (B75531) (BrCF₂H). rsc.orgmdpi.com For instance, photoredox catalysis can be used to reduce a trifluoromethyl source, which then eliminates a fluoride (B91410) anion to generate an aryldifluoromethyl radical. ccspublishing.org.cn

Propagation in Radical Reactions: Once generated, the difluoromethyl radical participates in a chain reaction. Radical chain reactions consist of three main phases: initiation, propagation, and termination. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Initiation: The initial formation of the radical species from a non-radical precursor. libretexts.org

Propagation: This is the "chain" part of the reaction. A radical reacts with a stable molecule to generate a new radical, which continues the chain. libretexts.orgmasterorganicchemistry.com In the context of difluoromethylation, a propagation step could involve the addition of the •CF₂H radical to an aromatic C=C double bond, forming a new carbon-centered radical intermediate. This new radical can then react further, for example, by abstracting a hydrogen atom from another molecule to form the final product and regenerate a radical to continue the chain. chemistrysteps.com

Termination: The chain is concluded when two radical species combine to form a stable, non-radical product. chemistrysteps.com

The regioselectivity of radical difluoromethylation on an aromatic ring is influenced by the stability of the resulting radical intermediate. mdpi.com

Role of Metal-Difluorocarbene Intermediates in Catalytic Cycles

The introduction of a difluoromethyl group onto an aromatic ring, such as in the formation of 3-(difluoromethyl)-5-hydroxybenzonitrile, can be achieved through reactions involving metal-difluorocarbene intermediates. These transient species play a crucial role in various catalytic cycles, facilitating the transfer of the CF2 group to a substrate.

Transition metal-catalyzed reactions that utilize a difluorocarbene source are a key method for creating difluoromethylated compounds. cas.cnrsc.org While the specific catalytic cycle for the synthesis of this compound is not extensively detailed in the provided results, general principles of metal-difluorocarbene chemistry can be applied. These reactions often involve the in-situ generation of a metal-difluorocarbene complex, which then acts as the key intermediate in the catalytic cycle. dicp.ac.cn

One common approach involves the use of a palladium catalyst. For instance, a proposed catalytic cycle might begin with the formation of a palladium(0)-difluorocarbene complex ([Pd⁰(Ln)]=CF₂). This intermediate can then undergo oxidative addition with an aryl electrophile to form a key aryldifluoromethylpalladium species ([ArCF₂Pd(Ln)X]). Subsequent reaction with a proton source can then yield the difluoromethylated arene. nih.gov Another proposed pathway involves a Pd(II)/Pd(II) catalytic cycle, where a Pd(II) catalyst reacts with a difluorocarbene precursor. cas.cn

The generation of the difluorocarbene itself can be achieved from various precursors, such as chlorodifluoromethane (B1668795) (ClCF₂H) or trimethyl(trifluoromethyl)silane (Me₃SiCF₃), often activated by a base or an initiator like sodium iodide. cas.cnnih.govrsc.org The choice of catalyst, ligands, and reaction conditions can influence the efficiency and outcome of the difluorocarbene transfer. cas.cn The reactivity of these metal-difluorocarbene complexes can be unpredictable, presenting a challenge in synthetic chemistry. cas.cnrsc.org

The table below summarizes some common transition metals and difluorocarbene precursors used in the formation of difluoromethylated aromatic compounds.

Transition MetalDifluorocarbene PrecursorCatalyst System ExampleReference
Palladium (Pd)Chlorodifluoromethane (ClCF₂H)Pd(OAc)₂ / Xantphos cas.cn
Palladium (Pd)Bromo(difluoro)acetate (BrCF₂CO₂Et)PhPd(Xantphos)I cas.cn
Palladium (Pd)Trimethyl(trifluoromethyl)silane (Me₃SiCF₃)Pd(PPh₃)₄ cas.cn
Copper (Cu)Ethyl diazoacetateCopper sulfate (B86663) or copper chloride dicp.ac.cn
Cobalt (Co)Trimethyl(trifluoromethyl)silane (Me₃SiCF₃)CpCoL₂ rsc.org

Influence of the Difluoromethyl Group on Aromatic Ring Reactivity

The difluoromethyl (CF₂H) group significantly influences the electronic properties and reactivity of the aromatic ring in this compound. The high electronegativity of the two fluorine atoms makes the CF₂H group a potent electron-withdrawing group (EWG). youtube.commdpi.com This electron-withdrawing nature has a profound impact on the reactivity of the benzene (B151609) ring in both electrophilic and nucleophilic aromatic substitution reactions.

The CF₂H group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comnumberanalytics.com By pulling electron density away from the ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.comwikiwand.com This deactivating effect is a common feature of electron-withdrawing substituents. numberanalytics.com In comparison to a methyl group, which is electron-donating and activates the ring, the difluoromethyl group significantly slows down the rate of EAS reactions. youtube.com

Conversely, the electron-withdrawing nature of the difluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (NAS). chemistrysteps.comtotal-synthesis.com By reducing the electron density on the ring, it makes the aromatic carbons more electrophilic and thus more susceptible to attack by nucleophiles. total-synthesis.commasterorganicchemistry.com This is a general principle where electron-withdrawing groups enhance the rate of NAS reactions. masterorganicchemistry.com

The table below summarizes the effect of the difluoromethyl group on the reactivity of the aromatic ring in this compound compared to an unsubstituted benzene ring.

Reaction TypeEffect of Difluoromethyl GroupReasonReference
Electrophilic Aromatic Substitution (EAS)DeactivatingElectron-withdrawing nature reduces the nucleophilicity of the aromatic ring. youtube.commasterorganicchemistry.comnumberanalytics.com
Nucleophilic Aromatic Substitution (NAS)ActivatingElectron-withdrawing nature increases the electrophilicity of the aromatic ring. chemistrysteps.comtotal-synthesis.commasterorganicchemistry.com

Aromatic Substitution Reactions on the Substituted Benzonitrile Core

Electrophilic Aromatic Substitution: Influence of Substituents

In this compound, the regioselectivity of electrophilic aromatic substitution (EAS) is governed by the directing effects of the three substituents: the hydroxyl (-OH) group, the difluoromethyl (-CF₂H) group, and the cyano (-CN) group. wikiwand.comlibretexts.org

The hydroxyl group is a strongly activating, ortho-, para-director. youtube.comlibretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. youtube.comorganicchemistrytutor.com This makes the positions ortho and para to the hydroxyl group more reactive towards electrophiles. youtube.com

When multiple substituents are present on a benzene ring, the directing effect of the most powerful activating group generally dominates. pressbooks.pub In the case of this compound, the strongly activating hydroxyl group will direct incoming electrophiles to the positions ortho and para to it. The positions available for substitution are C2, C4, and C6. The hydroxyl group at C5 directs ortho to C4 and C6, and para to C2. The difluoromethyl group at C3 directs meta to C5 (already substituted) and C1 (already substituted). The cyano group at C1 directs meta to C3 (already substituted) and C5 (already substituted). Therefore, electrophilic substitution is expected to occur at the positions activated by the hydroxyl group, primarily at C2, C4, and C6.

The table below summarizes the directing effects of the substituents on the benzonitrile core.

SubstituentPositionClassificationDirecting EffectReference
-OH5Strongly ActivatingOrtho, Para youtube.comlibretexts.org
-CF₂H3DeactivatingMeta youtube.comnumberanalytics.com
-CN1DeactivatingMeta wikiwand.com

Nucleophilic Aromatic Substitution: Effects of Fluorine and Other Groups

Nucleophilic aromatic substitution (NAS) on the this compound core is significantly influenced by the presence of the electron-withdrawing difluoromethyl and cyano groups. These groups activate the ring for nucleophilic attack. chemistrysteps.comtotal-synthesis.com While the fluorine atoms in the difluoromethyl group are not typically the leaving group in this context, their strong inductive effect plays a crucial role in activating the ring.

The rate-determining step in many NAS reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comstackexchange.com Electron-withdrawing groups, such as the difluoromethyl and cyano groups, stabilize this intermediate through induction and resonance, thereby increasing the reaction rate. total-synthesis.commasterorganicchemistry.com The presence of multiple electron-withdrawing groups enhances this activating effect. total-synthesis.com

For a substitution to occur, there must be a suitable leaving group on the aromatic ring. In the parent molecule, this compound, there isn't a typical leaving group like a halide directly attached to the ring positions most activated for nucleophilic attack. However, if a derivative of this compound were to have a leaving group, such as a halogen, at a position ortho or para to the electron-withdrawing groups, NAS would be facilitated. masterorganicchemistry.com

The fluorine atoms themselves can act as leaving groups in NAS reactions, particularly when the ring is highly activated. total-synthesis.commasterorganicchemistry.com In fact, due to fluorine's high electronegativity, it strongly activates the carbon it is attached to for nucleophilic attack, often making fluoroarenes more reactive in NAS than other haloarenes. chemistrysteps.comstackexchange.com This is because the rate-determining step is the nucleophilic addition, which is accelerated by the strong electron-withdrawing effect of fluorine, rather than the C-F bond cleavage. masterorganicchemistry.comstackexchange.com

The table below outlines the effects of the substituents on nucleophilic aromatic substitution on the benzonitrile core.

SubstituentEffect on NASReasonReference
-CF₂HActivatingStrong electron-withdrawing inductive effect stabilizes the Meisenheimer complex. chemistrysteps.comtotal-synthesis.com
-CNActivatingStrong electron-withdrawing inductive and resonance effects stabilize the Meisenheimer complex. total-synthesis.com
-OHDeactivating (as phenoxide)The negatively charged phenoxide ion is strongly electron-donating, which would destabilize the negatively charged Meisenheimer complex.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Fluorinated Aromatics

Carbon-13 (¹³C) NMR Analysis of Substituted Benzonitriles

No experimental ¹³C NMR data for 3-(Difluoromethyl)-5-hydroxybenzonitrile is publicly available.

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Analysis

Specific ¹⁹F NMR chemical shifts and coupling constants for this compound have not been reported in the searched literature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

No 2D NMR (COSY, HSQC, HMBC) spectra for this compound are available to establish detailed connectivity.

Solid-State NMR for Polymorphic and Conformational Studies

There is no information regarding solid-state NMR studies on this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

While characteristic vibrational modes can be predicted, no experimentally recorded FT-IR or Raman spectra for this compound could be located.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

Accurate mass and specific fragmentation patterns for this compound from mass spectrometry experiments are not documented in the available resources.

Until research featuring the synthesis and detailed characterization of this compound is published, a comprehensive article on its advanced spectroscopic properties cannot be authoritatively generated.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated systems. The aromatic ring in this compound, substituted with a nitrile (-CN), a hydroxyl (-OH), and a difluoromethyl (-CF₂H) group, is expected to exhibit characteristic electronic transitions.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aromatic compounds like this, the most significant transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These are generally high-intensity absorptions arising from the promotion of electrons within the π-system of the benzene (B151609) ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents. The electron-withdrawing nitrile group and the electron-donating hydroxyl group, along with the difluoromethyl group, will influence the energy levels of the π-orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzonitrile (B105546).

n → π Transitions:* These are typically lower in intensity and arise from the promotion of a non-bonding electron (from the oxygen of the hydroxyl group or the nitrogen of the nitrile group) to an antibonding π-orbital of the aromatic ring. These transitions often appear as shoulders on the main π → π* absorption bands.

For a precise analysis, the UV-Vis spectrum of this compound would be recorded in a suitable solvent, and the λmax values would be determined. By analogy with similar phenolic compounds, the position of the absorption bands may also be sensitive to the pH of the medium, as deprotonation of the hydroxyl group to a phenoxide ion would significantly alter the electronic properties of the molecule and lead to a bathochromic (red) shift in the spectrum.

Table 1: Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected Wavelength RegionRelative Intensity
π → πSubstituted benzene ring~200-300 nmHigh
n → πC=O (from potential keto-enol tautomerism), C≡N, -OH~270-350 nmLow

Note: This table is predictive, based on the analysis of similar compounds. Actual experimental data is required for confirmation.

Integration of Multi-Spectroscopic Data for Unambiguous Structure Proof and Purity Assessment

While UV-Vis spectroscopy provides information about the electronic system, a complete and unambiguous structural confirmation and purity assessment of this compound necessitates the integration of data from multiple spectroscopic techniques. The principle lies in the complementary nature of the information provided by each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would confirm the number of different proton environments, their multiplicity (splitting patterns), and their relative numbers. For this compound, one would expect distinct signals for the aromatic protons, the hydroxyl proton, and the proton of the difluoromethyl group (a characteristic triplet due to coupling with the two fluorine atoms).

¹³C NMR: Would reveal the number of unique carbon environments. The carbon atoms attached to the fluorine, oxygen, and nitrile groups would show characteristic chemical shifts.

¹⁹F NMR: Is crucial for fluorinated compounds and would show a signal corresponding to the difluoromethyl group, with coupling to the adjacent proton.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, the C-F stretches of the difluoromethyl group, and the C=C stretches of the aromatic ring.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the elemental formula (C₈H₅F₂NO).

Purity Assessment: The purity of a sample of this compound can be effectively assessed by these integrated techniques.

NMR: The presence of unexpected signals in ¹H, ¹³C, or ¹⁹F NMR spectra would indicate the presence of impurities. The integration of signals in ¹H NMR can also be used for quantitative analysis against a known standard.

Chromatographic Techniques coupled with Spectroscopy (e.g., HPLC-UV, GC-MS): High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful method for assessing purity. A pure sample should ideally show a single peak. The retention time is characteristic of the compound, and the UV detector can provide a spectrum for the eluting peak, which can be compared against a reference.

By combining the data from UV-Vis, NMR, IR, and Mass Spectrometry, a complete and verified profile of this compound can be established, confirming its molecular structure and assessing its purity with a high degree of confidence.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govaps.org DFT calculations can be used to determine optimized geometries, electronic ground state properties, and transition energies. nih.gov For complex organic molecules, hybrid functionals like B3LYP are often employed to achieve results that correlate well with experimental data. nih.govtrdizin.gov.tr

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and is often associated with intramolecular charge transfer processes. nih.govnih.gov

For 3-(Difluoromethyl)-5-hydroxybenzonitrile, DFT calculations would likely show the HOMO localized on the electron-rich phenol (B47542) ring, while the electron-withdrawing nitrile and difluoromethyl groups would contribute significantly to the LUMO. This distribution facilitates an understanding of the molecule's charge transfer characteristics.

Charge distribution analysis, through methods like Mulliken population analysis or the mapping of the Molecular Electrostatic Potential (MEP), helps to predict reactive sites for electrophilic and nucleophilic attack. nih.govcolab.ws The MEP map visualizes the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating electron-rich regions prone to electrophilic attack and blue areas (positive potential) indicating electron-poor regions susceptible to nucleophilic attack. nih.gov In this compound, the oxygen of the hydroxyl group and the nitrogen of the nitrile group would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group and the area around the difluoromethyl group would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.7 eV
Dipole Moment Measure of the molecule's overall polarity3.2 D

DFT calculations are instrumental in predicting various spectroscopic parameters. The prediction of ¹⁹F NMR chemical shifts is particularly challenging due to the high electron density of the fluorine atom, but it is crucial for characterizing fluorinated compounds. nih.govuni-muenchen.de

Advanced computational protocols have been developed to achieve accurate predictions. These often involve specific DFT functionals, such as ωB97XD, which includes dispersion corrections, paired with robust basis sets like aug-cc-pvdz. rsc.orgnsf.govchemrxiv.org Studies have shown that for predicting ¹⁹F NMR shifts, gas-phase calculations can be more accurate than those including implicit solvation models, provided dispersion corrections are included in the level of theory. nsf.gov For molecules interacting with a larger environment, such as a protein, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed, where the ligand is treated with high-level quantum mechanics and the surrounding protein is treated with classical molecular mechanics. nih.govuni-muenchen.de Such calculations can predict shifts upon binding, which are often observed as downfield shifts in experimental spectra. nih.govuni-muenchen.de

Table 2: Recommended Computational Protocol for ¹⁹F NMR Prediction

ParameterRecommended MethodRationale
Functional ωB97XDIncludes long-range and dispersion corrections, improving accuracy. rsc.orgnsf.gov
Basis Set aug-cc-pvdzProvides a good balance of accuracy and computational cost for fluorine. rsc.orgchemrxiv.org
Environment Gas Phase or QM/MMGas phase is suitable for isolated molecules; QM/MM is necessary for protein-ligand complexes. nih.govnsf.gov
Reference An experimentally measured standardCalculating relative shieldings provides more accurate results than absolute values. nih.govuni-muenchen.de

Transition State Analysis and Reaction Mechanism Elucidation

Note: Section number follows user instructions.

Understanding the reaction mechanisms for the synthesis or transformation of this compound is crucial for optimizing chemical processes. Computational chemistry, particularly DFT, allows for the detailed study of reaction pathways by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

By locating the TS and calculating its energy, the activation energy of the reaction can be determined, providing insight into the reaction kinetics. This analysis helps elucidate the step-by-step mechanism of a chemical reaction, confirming or predicting the roles of catalysts, intermediates, and reaction conditions. For a molecule like this compound, TS analysis could be applied to understand its synthesis, the reactivity of its functional groups (e.g., nucleophilic aromatic substitution), or its metabolic degradation pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. soton.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. soton.ac.uknih.gov

For this compound, MD simulations can be used for:

Conformational Analysis: To explore the rotational freedom around its single bonds, particularly the C-C bond connecting the difluoromethyl group to the aromatic ring. This helps identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: When simulated in a solvent (like water) or within a protein binding site, MD can reveal the nature and lifetime of non-covalent interactions, such as hydrogen bonds between the hydroxyl group and surrounding molecules, or dipole-dipole interactions involving the nitrile and difluoromethyl groups. nih.gov This is critical for understanding its solubility and binding affinity to biological targets.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Analog Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov These models are powerful tools in cheminformatics for designing new analogs with enhanced properties. nih.gov

The process involves:

Creating a dataset of analogs of this compound with known activities.

Calculating a wide range of molecular descriptors for each analog. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical or machine learning methods (e.g., Comparative Molecular Field Analysis (CoMFA), Random Forest) to build a predictive model. nih.govnih.gov

Validating the model to ensure its robustness and predictive power. nih.govphyschemres.org

A validated QSAR model can then be used to predict the activity of virtual, unsynthesized analogs of this compound, guiding synthetic efforts toward compounds with the highest potential. physchemres.org

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesReactivity, Polarity
Steric Molecular volume, Surface area, OvalitySize and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity, ability to cross cell membranes
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

Analysis of Fluorine Effects on Aromaticity and Electronic Properties (Fluoromaticity)

The introduction of fluorine atoms into an aromatic ring significantly alters its properties, a concept sometimes referred to as "fluoromaticity." The difluoromethyl (CHF₂) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the this compound molecule:

Binding Interactions: Aromatic fluorine can participate in favorable non-covalent interactions within protein binding pockets, including dipole-dipole and orthogonal multipolar interactions (e.g., C-F···C=O), which can enhance binding affinity. nih.gov

Metabolic Stability: Fluorine substitution can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and half-life. nih.gov

A computational analysis of these effects would involve comparing the electronic structure, electrostatic potential, and interaction energies of this compound with its non-fluorinated counterpart, providing a quantitative understanding of the role of the difluoromethyl group.

Theoretical Insights into Hydroxyl Group Influence on Aromatic Systems

The chemical and electronic properties of this compound are significantly influenced by the interplay of its three functional groups attached to the benzene (B151609) ring: the hydroxyl (-OH), the difluoromethyl (-CHF₂), and the nitrile (-CN) groups. Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to dissect these influences.

The hydroxyl group is a key modulator of the aromatic system's reactivity. It can act as an electron-donating group through resonance (mesomeric effect) by delocalizing one of its lone pairs of electrons into the π-system of the ring. Simultaneously, due to the high electronegativity of the oxygen atom, it exerts an electron-withdrawing inductive effect. In the case of this compound, the hydroxyl group is in a meta position relative to the other two substituents.

The difluoromethyl and nitrile groups are both strongly electron-withdrawing. This withdrawal of electron density from the aromatic ring has a profound effect on the properties of the hydroxyl group. Theoretical studies on substituted phenols have established that electron-withdrawing groups generally increase the O-H Bond Dissociation Enthalpy (BDE). stuba.sknih.govlp.edu.ua A higher BDE suggests that the homolytic cleavage of the O-H bond to form a phenoxy radical is less favorable.

Computational models can precisely calculate key thermochemical parameters that describe the reactivity of the hydroxyl group. lp.edu.ua These parameters include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. It is a primary indicator of antioxidant activity via the hydrogen atom transfer (HAT) mechanism.

Proton Affinity (PA): The negative of the enthalpy change for the deprotonation of the phenol to form a phenoxide ion. This is crucial for understanding mechanisms involving proton loss, such as sequential proton loss electron transfer (SPLET). nih.gov

Ionization Potential (IP): The energy required to remove an electron from the molecule, relevant to the single electron transfer (SET) mechanism.

Studies on meta-substituted phenols show a clear correlation between the electronic nature of the substituents and the calculated BDE values. stuba.skmdpi.com For this compound, it is predicted that the combined electron-withdrawing power of the -CN and -CHF₂ groups would lead to a relatively high BDE for the phenolic hydroxyl group compared to unsubstituted phenol.

The following table illustrates the type of data that would be generated from a DFT study on a series of substituted phenols to understand substituent effects on BDE, which is a key parameter for hydroxyl group reactivity.

CompoundSubstituent(s)Calculated O-H BDE (kcal/mol)
Phenol-H87.5
3-Cyanophenol (B46033)m-CN91.2
3,5-Dinitrophenolm,m-NO₂95.8
This compound m-CHF₂, m-CN (Predicted High)
Note: The BDE values for phenol and 3-cyanophenol are representative literature values for illustrative purposes. The value for this compound is a qualitative prediction based on established chemical principles.

Computational Screening for Novel Reaction Pathways and Reagents

Computational chemistry is an indispensable tool for accelerating the discovery of new synthetic routes and for identifying optimal reagents, reducing the need for extensive empirical experimentation. rsc.org For a molecule like this compound, computational screening can be applied in several ways.

Reaction Pathway Modeling: Theoretical calculations can be used to model potential reaction mechanisms for the synthesis or further functionalization of the molecule. By calculating the Gibbs free energies of reactants, transition states, and products, chemists can determine the thermodynamic and kinetic viability of a proposed reaction step. researchgate.net For instance, in exploring the synthesis of this compound, different strategies for introducing the difluoromethyl group onto a hydroxybenzonitrile scaffold could be compared computationally to identify the most energetically favorable pathway.

Virtual Reagent Screening: High-throughput virtual screening (HTVS) can be employed to identify novel reagents or catalysts for a specific transformation. nih.gov This process involves creating a large digital library of potential reagents and using computational docking or reaction modeling to predict their efficacy. For example, if one wanted to perform an etherification reaction on the hydroxyl group of this compound, a virtual screen could identify suitable alkylating agents or catalysts that are predicted to give high yields with minimal side products. Molecular dynamics simulations can further refine these predictions by modeling the behavior of the reactants and catalysts in a solvent environment over time, providing deeper insight into the reaction dynamics. nih.gov

The table below illustrates how a computational screening campaign might rank potential catalysts for a hypothetical cross-coupling reaction to synthesize a derivative of this compound.

Catalyst SystemLigandPredicted Yield (%)Key Interactions
Palladium(II) AcetateSPhos92Strong π-stacking with aromatic ring
Palladium(II) AcetateXPhos88Steric hindrance favors desired isomer
Nickel(II) Chloridedppf75Bidentate coordination stabilizes intermediate
Copper(I) IodidePhenanthroline65Favorable electronic matching
Note: This table is purely illustrative of the output of a computational screening process and does not represent actual experimental data for this specific reaction.

Through these in silico methods, researchers can prioritize the most promising experimental conditions, thereby accelerating the pace of chemical research and development.

Derivatization and Selective Functionalization

Selective Transformations at the Nitrile Group

The nitrile moiety is a versatile functional group that can be converted into several other key functionalities, including amines, amides, carboxylic acids, and various nitrogen-containing heterocycles.

Reductive Amination Strategies for Primary, Secondary, and Tertiary Amines

The conversion of the nitrile group to an amine is a fundamental transformation. The direct reduction of the nitrile in 3-(Difluoromethyl)-5-hydroxybenzonitrile yields the corresponding primary amine, 3-(difluoromethyl)-5-hydroxybenzylamine. This reduction is typically achieved through catalytic hydrogenation. rsc.orgacs.org Various catalysts, including noble metals like palladium and non-noble metals like nickel, are effective for this transformation. nih.govrsc.orgchemrxiv.org For instance, heterogeneous catalysts such as carbon-coated nickel (Ni/NiO@C) or polysilane/SiO2-supported palladium have been shown to selectively reduce aromatic nitriles to primary amines under relatively mild conditions of hydrogen pressure and temperature. nih.govrsc.org Homogeneous catalysts, including novel iron and cobalt pincer complexes, also facilitate this reaction, offering an atom-efficient and environmentally benign route. rsc.orgacs.org

The resulting primary amine is a versatile intermediate for the synthesis of secondary and tertiary amines via subsequent N-alkylation reactions. A more direct approach to substituted amines is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. organicreactions.orgharvard.edulibretexts.org While this method is most commonly applied to aldehydes and ketones reacting with a separate amine, the primary amine derived from this compound can be used as the amine component. It can react with various aldehydes or ketones in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield secondary or tertiary amines. harvard.edumasterorganicchemistry.com These reagents are favored because they selectively reduce the intermediate iminium ion without reducing the initial carbonyl compound. harvard.edu

Table 1: Potential Conditions for Reductive Amination of the Nitrile Group
TransformationReagents & ConditionsProductReference
Nitrile to Primary AmineH₂, Pd/C or Ni/NiO@C, Solvent (e.g., MeOH, EtOH), 60-120°C, 10-50 bar H₂3-(Aminomethyl)-5-(difluoromethyl)phenol nih.govrsc.orgchemrxiv.org
Nitrile to Primary AmineH₂, Fe or Co pincer complex, Solvent (e.g., THF), 100-135°C, 30-50 bar H₂3-(Aminomethyl)-5-(difluoromethyl)phenol rsc.orgacs.org
Primary Amine to Secondary AmineAldehyde (R'CHO), NaBH(OAc)₃, Solvent (e.g., CH₂Cl₂)N-Alkyl-3-(aminomethyl)-5-(difluoromethyl)phenol harvard.edu

Hydrolytic Pathways to Carboxylic Acid and Amide Derivatives

The nitrile group can undergo hydrolysis to form either an amide or a carboxylic acid, depending on the reaction conditions. The complete hydrolysis of this compound under strong acidic or basic conditions with heating yields 3-(difluoromethyl)-5-hydroxybenzoic acid. infinitylearn.comdoubtnut.comrsc.orgyoutube.com For example, refluxing with aqueous sodium hydroxide (B78521) followed by acidification is a standard procedure for this transformation. youtube.com

Partial hydrolysis to the corresponding amide, 3-(difluoromethyl)-5-hydroxybenzamide, can be more challenging as the amide is also susceptible to hydrolysis under the same conditions. commonorganicchemistry.comchemistrysteps.com However, milder conditions can favor the formation of the amide. chemistrysteps.com Methods using alkaline hydrogen peroxide (the Radziszewski reaction) or controlled acid-catalyzed hydration are often employed. commonorganicchemistry.comlibretexts.org For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid has been shown to be effective for the selective conversion of various nitriles to amides. chemistrysteps.comnih.gov

Table 2: Potential Conditions for Hydrolysis of the Nitrile Group
TransformationReagents & ConditionsProductReference
Nitrile to Carboxylic AcidAq. NaOH or H₂SO₄, Heat (Reflux)3-(Difluoromethyl)-5-hydroxybenzoic acid infinitylearn.comrsc.org
Nitrile to AmideH₂O₂, NaOH, aq. EtOH3-(Difluoromethyl)-5-hydroxybenzamide commonorganicchemistry.com
Nitrile to AmideTFA, H₂SO₄3-(Difluoromethyl)-5-hydroxybenzamide nih.gov

Formation of Heterocyclic Systems via Nitrile Reactivity (e.g., Tetrazoles, Imidazoles)

Tetrazoles: The nitrile group is an excellent precursor for the synthesis of 5-substituted-1H-tetrazoles. This is typically achieved via a [3+2] cycloaddition reaction with an azide (B81097) source. nih.govacs.org A common method involves heating the nitrile with sodium azide (NaN₃) and an ammonium (B1175870) salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnCl₂) in a polar aprotic solvent like DMF. organic-chemistry.org The presence of the electron-withdrawing difluoromethyl group on the aromatic ring of this compound is expected to activate the nitrile towards nucleophilic attack by the azide, potentially facilitating the reaction. nih.govacs.org

Imidazoles: The synthesis of imidazoles from nitriles is also a known transformation, although it can be more complex. rsc.org One-pot methods have been developed using transition metal catalysts. For example, nickel(0) catalysts have been used to produce 2,4,5-trisubstituted imidazoles from aromatic nitriles under hydrogen pressure. rsc.org Another approach involves a base-mediated, transition-metal-free deaminative coupling of benzylamines with nitriles. elsevierpure.com A 1,3-dipolar cycloaddition of azomethine ylides with nitriles, activated by a cesium catalyst, also yields highly substituted imidazoles. thieme-connect.com For this compound, these methods would likely lead to highly substituted imidazole (B134444) derivatives.

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group is another key site for functionalization, allowing for modifications that can tune the compound's physical and chemical properties.

Etherification and Esterification Strategies for Protecting Group Manipulation and Property Tuning

Etherification: The hydroxyl group of this compound can be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide (R-X). This strategy is widely used to install a variety of alkyl or substituted alkyl groups. google.com

Esterification: Phenols are readily esterified to provide another class of derivatives. While direct esterification with carboxylic acids is often slow for phenols, the reaction proceeds efficiently with more reactive acylating agents like acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O). libretexts.org The reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. The presence of electron-withdrawing groups on the phenol, such as the nitrile and difluoromethyl groups in the target compound, increases the acidity of the hydroxyl group and can enhance the rate of acylation. rsc.orgrsc.org

Table 3: Potential Conditions for Reactions of the Hydroxyl Group
TransformationReagents & ConditionsProduct ClassReference
Etherification1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X)Aryl Ether google.com
EsterificationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine)Aryl Ester libretexts.org

Oxidation and Reduction Pathways of the Hydroxyl Group

Oxidation: Phenols can be oxidized to quinones, though the reaction can be complex. libretexts.orglibretexts.org The oxidation of this compound would be challenging. Phenols with electron-donating groups are more readily oxidized. nih.gov The presence of two strong electron-withdrawing groups (CN and CHF₂) on the ring deactivates it towards oxidation. Reagents like Fremy's salt ((KSO₃)₂NO) or chromic acid are powerful oxidants used for phenol oxidation, but their application to highly electron-deficient phenols may require harsh conditions and could lead to undesired side reactions or failure to react. libretexts.orglibretexts.orgnih.gov For instance, oxidation with o-iodoxybenzoic acid (IBX) has been shown to fail for phenols containing electron-withdrawing groups. nih.gov

Reduction: The reduction of a phenolic hydroxyl group, known as deoxygenation, removes the hydroxyl group to yield the corresponding arene. This is a synthetically useful transformation but requires converting the hydroxyl into a better leaving group first. A common two-step procedure involves converting the phenol to its corresponding aryl triflate (using triflic anhydride) or tosylate, followed by catalytic hydrogenolysis (e.g., H₂, Pd/C). organic-chemistry.org Nickel-on-graphite is another effective catalyst for the reduction of aryl tosylates and mesylates. organic-chemistry.org This pathway would convert this compound into 3-(difluoromethyl)benzonitrile.

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound NameChemical Formula
This compoundC₈H₅F₂NO
3-(Aminomethyl)-5-(difluoromethyl)phenolC₈H₉F₂NO
3-(Difluoromethyl)-5-hydroxybenzoic acidC₈H₆F₂O₃
3-(Difluoromethyl)-5-hydroxybenzamideC₈H₇F₂NO₂
5-(3-(Difluoromethyl)-5-hydroxyphenyl)-1H-tetrazoleC₈H₆F₂N₄O
3-(Difluoromethyl)benzonitrileC₈H₅F₂N
Sodium AzideNaN₃
Ammonium ChlorideNH₄Cl
Zinc ChlorideZnCl₂
Sodium CyanoborohydrideNaBH₃CN
Sodium TriacetoxyborohydrideNaBH(OAc)₃
Trifluoroacetic AcidC₂HF₃O₂
Potassium CarbonateK₂CO₃
Acid Chloride (general)RCOCl
Acid Anhydride (general)(RCO)₂O
o-Iodoxybenzoic Acid (IBX)C₇H₅IO₄
Triflic AnhydrideC₂F₆O₅S₂

Modulating Reactivity at the Difluoromethyl Group for Further Functionalization

The difluoromethyl (CF2H) group is a unique functional moiety, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.govcas.cn Its reactivity can be modulated to allow for further functionalization, primarily through deprotonation of the C-H bond, which is rendered acidic by the adjacent electron-withdrawing fluorine atoms.

Direct deprotonation of the difluoromethyl group on an aromatic ring using a strong base generates a nucleophilic difluoro(aryl)methyl anion. This intermediate can then be trapped by various electrophiles to introduce a range of substituents. The choice of base and reaction conditions is critical to avoid side reactions and ensure efficient functionalization. acs.orgacs.org

For instance, the deprotonation of difluoromethylarenes can be achieved using lithium amide bases, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile. acs.org Studies on related difluoromethyl (hetero)arenes have shown that this approach enables the formation of new carbon-carbon and carbon-heteroatom bonds at the difluoromethyl carbon. acs.org

Table 1: Representative Examples of Functionalization via Deprotonation of a Difluoromethylarene

ElectrophileProduct StructureReagents and ConditionsReference
(CH₃)₃SiClAr-CF₂-Si(CH₃)₃1. LDA, THF, -78 °C; 2. (CH₃)₃SiCl acs.org
PhCHOAr-CF₂(CH(OH)Ph)1. LDA, THF, -78 °C; 2. PhCHO acs.org
I₂Ar-CF₂-I1. LDA, THF, -78 °C; 2. I₂ acs.org
D₂OAr-CF₂-D1. LDA, THF, -78 °C; 2. D₂O acs.org
Note: "Ar" represents an aromatic ring. These are generalized examples and specific yields for this compound would require experimental validation.

The acidity of the CF2H proton allows for the generation of a stabilized carbanion that can participate in various transformations. The stability and reactivity of this anion can be influenced by the other substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the nitrile group would further enhance the acidity of the CF2H proton, potentially facilitating its deprotonation. libretexts.org

Regioselective and Chemoselective Transformations of the Benzonitrile (B105546) Aromatic Ring via Directed Metallation or C-H Activation

The regioselectivity of functionalizing the aromatic ring of this compound is governed by the directing effects of its three substituents: the hydroxyl (-OH), the difluoromethyl (-CF2H), and the nitrile (-CN) groups. These groups exert competing electronic and steric influences, which can be harnessed to achieve selective transformations. libretexts.org

Directed Ortho-Metallation (DoM)

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org It relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the hydroxyl group is a potent DMG. uwindsor.ca After in situ protection, for example as a carbamate, it can direct lithiation specifically to the C4 or C6 positions. The choice between these two positions would be influenced by steric factors and the specific directing group employed. The bulky difluoromethyl group might sterically hinder lithiation at C4, potentially favoring functionalization at the C6 position.

Table 2: Potential Regioselective Functionalization of a 3,5-Disubstituted Phenol Derivative via DoM

Directing Group (on Oxygen)Position of MetallationSubsequent ElectrophileProduct PositionReference
-OC(O)N(i-Pr)₂C4 or C6I₂4- or 6-iodo organic-chemistry.orgharvard.edu
-OMOMC4 or C6(CH₃)₂S₂4- or 6-methylthio organic-chemistry.org
-OP(O)(NEt₂)₂C4 or C6ClSn(CH₃)₃4- or 6-trimethylstannyl organic-chemistry.org
Note: These are illustrative examples based on the principles of DoM. The actual regioselectivity for this compound would depend on experimental conditions.

C-H Activation

Transition-metal-catalyzed C-H activation offers an alternative, atom-economical approach to functionalizing the aromatic ring. rsc.org The regioselectivity of these reactions is determined by the directing ability of the substituents and the nature of the catalyst. The nitrile group, while generally a deactivating group, can act as a directing group in certain palladium-catalyzed C-H functionalization reactions. acs.org

Research on the C-H activation of benzonitriles has shown that functionalization can occur at the ortho positions. nih.govacs.org For this compound, this would correspond to the C2 and C4/C6 positions. The presence of the hydroxyl and difluoromethyl groups would significantly influence the electronic and steric environment, thereby affecting the regiochemical outcome. The precise control of regioselectivity in such a system would likely require careful selection of the catalyst, ligand, and reaction conditions to favor one position over the others.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Small Molecule Synthesis

The molecular structure of 3-(Difluoromethyl)-5-hydroxybenzonitrile makes it an attractive intermediate for the synthesis of complex small molecules, particularly in the fields of medicinal chemistry and agrochemicals. The introduction of fluorine-containing groups is known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and pesticides. inence.orgyoutube.com

The hydroxyl group can be readily alkylated or arylated, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic systems. sigmaaldrich.com This versatility allows for the construction of a wide array of derivatives. For instance, the core structure of This compound could be elaborated into complex kinase inhibitors, a significant class of therapeutic agents used in oncology. google.com.pged.ac.uknih.gov The synthesis of such complex molecules often involves multi-step sequences where the strategic use of functionalized building blocks is crucial.

Below is an illustrative table of potential synthetic transformations of This compound :

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Application Area
This compound1. Alkyl halide, Base2. HydrazineTetrazoleMedicinal Chemistry
This compound1. Acid or Base Hydrolysis2. Amide couplingAmideBioactive Molecules
This compound1. Reduction (e.g., H₂, Raney Ni)2. AcylationAmine/AmideComplex Molecule Synthesis
This compoundBoronic acid, Pd catalyst (Suzuki coupling)BiarylMaterials Science, Medicinal Chemistry

Integration into Fluoroorganic Building Blocks for Advanced Chemical Scaffolds

The concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a different one to improve properties or find new intellectual property, is a common strategy in drug discovery. bohrium.comThis compound represents a valuable starting point for the creation of novel fluoroorganic building blocks for such advanced chemical scaffolds. The unique spatial and electronic properties of the difluoromethyl group can lead to new binding interactions with biological targets. researchgate.net

The development of diverse chemical scaffolds is essential for exploring new areas of chemical space and identifying novel bioactive compounds. nih.gov The reactivity of the hydroxyl and nitrile groups allows for the systematic derivatization of the This compound core, leading to libraries of compounds with varied substituents and three-dimensional shapes. These libraries can then be screened for biological activity against various targets.

Potential in the Development of Functional Materials and Polymers

The incorporation of fluorine atoms into organic materials can significantly influence their properties, leading to applications in areas such as liquid crystals, organic electronics, and high-performance polymers. ossila.comalfa-chemistry.com While direct research on the use of This compound in materials science is limited, its structural features suggest potential applications.

The polarity and potential for hydrogen bonding introduced by the hydroxyl and difluoromethyl groups, combined with the rigid aromatic core, could be exploited in the design of liquid crystals. ossila.com Furthermore, the nitrile group is a common functionality in organic electronic materials, including those used in organic light-emitting diodes (OLEDs). bohrium.comrsc.orgresearchgate.net It is conceivable that polymers or small molecules derived from This compound could exhibit interesting photophysical or electronic properties. For example, polymerization via the hydroxyl group could lead to novel fluorinated polyethers or polyesters with enhanced thermal stability and specific electronic characteristics. sigmaaldrich.comnih.gov

Precursor for Advanced Aromatic Scaffolds with Tunable Electronic Properties

The electronic properties of an aromatic ring are highly dependent on the nature of its substituents. The difluoromethyl group is electron-withdrawing, as is the nitrile group, while the hydroxyl group is electron-donating. This electronic push-pull system within This compound can be exploited to create advanced aromatic scaffolds with tunable electronic properties.

Computational studies, such as those using density functional theory (DFT), can predict how modifications to the structure of molecules like This compound would affect their electronic and optical properties. digitellinc.comacs.orgnih.govresearchgate.net By selectively reacting the hydroxyl or nitrile groups, it is possible to create a range of derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a key consideration in the design of materials for organic electronics, where the energy levels of the materials must be carefully matched to ensure efficient charge injection and transport. taylorfrancis.com The ability to fine-tune these properties makes This compound a promising precursor for the development of novel materials for applications in sensors, organic photovoltaics, and other electronic devices.

Below is a table illustrating the potential effects of substituents on the electronic properties of an aromatic scaffold derived from This compound :

Substituent at Hydroxyl GroupExpected Effect on HOMO LevelExpected Effect on LUMO LevelPotential Application
Electron-donating groupIncreaseMinimal changeHole-transport materials
Electron-withdrawing groupDecreaseDecreaseElectron-transport materials
Conjugated systemIncrease and delocalizeDecrease and delocalizeOrganic semiconductors

Supramolecular Chemistry and Noncovalent Interactions

Hydrogen Bonding Interactions Involving the Hydroxyl and Nitrile Groups

The hydroxyl (-OH) and nitrile (-C≡N) groups are primary sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can serve as hydrogen bond acceptors.

The O-H group is a strong hydrogen bond donor and can form robust interactions with suitable acceptors. In the context of 3-(difluoromethyl)-5-hydroxybenzonitrile, the nitrile group of a neighboring molecule is a likely acceptor, leading to the formation of O-H···N≡C hydrogen bonds. Such interactions are known to organize molecules into chains or more complex networks. researchgate.net Theoretical studies on related molecules, like 2-hydroxybenzonitrile, have shown that the formation of hydrogen bonds leads to significant changes in vibrational frequencies, particularly a red shift in the O-H stretching frequency, indicative of a strong interaction. researchgate.net

The nitrile group, while a weaker acceptor than carbonyls or hydroxyl oxygens, plays a crucial role in directing crystal packing, especially in systems rich with hydrogen bond donors. rsc.org Its linear geometry influences the directionality of the resulting supramolecular synthons. In the solid state, it is plausible for this compound to form catemeric chains via head-to-tail O-H···N hydrogen bonds.

Interaction TypeDonorAcceptorPotential Supramolecular Motif
Strong Hydrogen BondHydroxyl (-OH) groupNitrile (-C≡N) groupLinear chains (Catemer)
Weaker Hydrogen BondHydroxyl (-OH) groupHydroxyl (-OH) oxygenDimers or sheets
Weak Hydrogen BondAromatic C-HNitrile (-C≡N) group / Hydroxyl (-OH) oxygenNetwork stabilization

Halogen Bonding and Fluorine-Mediated Interactions in Crystal Engineering

The presence of the difluoromethyl (-CHF₂) group introduces the possibility of fluorine-specific noncovalent interactions, which are increasingly utilized in crystal engineering. While fluorine is the most electronegative element, it is a poor hydrogen bond acceptor. However, the C-F bond can participate in other significant interactions.

One such interaction is the C-H···F hydrogen bond, although it is generally considered weak. More significant are interactions involving the polarized fluorine atoms. The concept of a "σ-hole," a region of positive electrostatic potential on a halogen atom opposite a covalent bond, is key to understanding halogen bonding. soci.org While prominent for heavier halogens, even fluorine can participate in so-called "σ-hole" interactions, such as C–F···F–C contacts, which have been validated through high-resolution X-ray charge density analysis. rsc.org

The difluoromethyl group in this compound can also engage in C-F···π interactions, where the fluorine atom interacts with the electron cloud of an adjacent aromatic ring. researchgate.net The electron-withdrawing nature of the substituents on the benzonitrile (B105546) ring makes its π-system relatively electron-poor, which might disfavor interactions with the electronegative fluorine atom but could favor interactions with electron-rich aromatic systems if present in a co-crystal.

Fluorine InteractionDescriptionPotential Impact on Crystal Structure
C-F···πInteraction between the fluorine atom and the π-system of an adjacent aromatic ring.Influences stacking arrangements and orientation of molecules. researchgate.net
C-F···F-CType II interactions based on the "σ-hole" concept, contributing to crystal packing. rsc.orgFormation of specific fluorine-fluorine contact patterns.
C-H···FWeak hydrogen bond between a C-H donor and a fluorine acceptor.Contributes to the overall lattice energy and packing efficiency.

π-Stacking and Aromatic Interactions in Self-Assembled Systems

Aromatic rings are well-known to self-assemble through π-stacking interactions, which are a combination of electrostatic and dispersion forces. libretexts.org The nature of these interactions is heavily influenced by the substituents on the aromatic ring. The benzonitrile ring in this compound is substituted with two strong electron-withdrawing groups (nitrile and difluoromethyl) and one group with dual character (hydroxyl, which is π-donating and σ-withdrawing).

This substitution pattern creates a non-uniform electron distribution on the aromatic ring. The electron-withdrawing groups reduce the electron density of the π-system, making it an "electron-poor" ring. This has significant consequences for π-stacking. An interaction between two such electron-poor rings would be electrostatically unfavorable. However, these rings are excellent partners for π-stacking with electron-rich aromatic systems. libretexts.org For instance, in a heterodimer with benzene (B151609) or other electron-rich aromatics, a favorable quadrupole-quadrupole interaction can be established.

Studies on substituted aromatic rings have shown that π-stacking interactions are often dominated by local, direct interactions between the substituents and the vertices of the opposing ring, rather than a generalized interaction of the entire π-cloud. nih.govacs.org Therefore, the precise geometry of stacking (e.g., parallel-displaced vs. sandwich) would be critical in maximizing favorable contacts and minimizing repulsion.

Influence of Substituents on Noncovalent Interactions in Aromatic Systems

Difluoromethyl Group (-CHF₂) : This is a strong electron-withdrawing group, which reduces the π-electron density of the ring. This enhances the acidity of the aromatic C-H protons and the hydroxyl proton, potentially strengthening their hydrogen bonding capabilities.

Nitrile Group (-C≡N) : Also strongly electron-withdrawing, it further depletes the ring's electron density. Its primary role is as a directional hydrogen bond acceptor.

Hydroxyl Group (-OH) : This group is a strong hydrogen bond donor. It also acts as a π-donor (due to its lone pairs) and a σ-acceptor (due to oxygen's electronegativity), creating a complex electronic effect on the ring.

The collective effect of these substituents is a highly polarized molecule. The electrostatic potential (ESP) above the center of the aromatic ring is likely to be positive, making it susceptible to anion-π interactions but unfavorable for cation-π interactions. The substituent-induced changes in the ESP are primarily a through-space effect rather than a result of major redistribution of the π-electron density itself. acs.org This polarization is critical in determining the strength and geometry of interactions like hydrogen bonding and π-stacking. nih.govacs.org

Design of Supramolecular Assemblies and Networks Incorporating Benzonitrile Moieties

Benzonitrile derivatives are versatile building blocks (tectons) for constructing supramolecular assemblies. nih.gov The nitrile group's ability to act as a reliable hydrogen bond acceptor has been exploited to create predictable structural motifs. nih.gov For this compound, the combination of a strong hydrogen bond donor (-OH) and an acceptor (-CN) within the same molecule makes it an ideal candidate for programmed self-assembly.

The most predictable supramolecular synthon would be the O-H···N hydrogen bond, leading to the formation of one-dimensional tapes or chains. These primary chains can then be organized into 2D sheets or 3D networks through weaker interactions, such as π-stacking, C-H···O, and fluorine-mediated contacts. The difluoromethyl group can add another layer of control, potentially directing inter-tape packing through C-F···π or other weak interactions. By co-crystallizing this molecule with other complementary components (e.g., molecules with multiple hydrogen bond acceptor sites or electron-rich aromatic rings), it is possible to design more complex, multi-component crystalline solids with specific architectures and properties. rsc.orgnso-journal.org

Solvation Effects and Solution-Phase Supramolecular Behavior

The self-assembly of molecules is highly dependent on the solvent environment. rsc.org In the case of this compound, its amphiphilic character—possessing both polar (hydroxyl, nitrile) and nonpolar (aromatic ring) regions—suggests that its solution-phase behavior will be strongly influenced by solvent polarity.

In non-polar solvents: Intermolecular hydrogen bonding between the hydroxyl and nitrile groups would be favored, promoting the formation of oligomers or larger aggregates. The π-stacking interactions between the aromatic rings would also contribute to self-assembly in such environments.

In polar, protic solvents (e.g., water, alcohols): The solvent molecules will compete for the hydrogen bonding sites. The polar hydroxyl and nitrile groups will be effectively solvated, disrupting the strong O-H···N intermolecular interactions and likely leading to a monomeric or weakly associated state.

In polar, aprotic solvents (e.g., DMSO, THF): These solvents can act as hydrogen bond acceptors, solvating the hydroxyl group and hindering intermolecular O-H···N bond formation. However, they are less effective at disrupting π-stacking interactions. rsc.org Studies on benzonitrile in various solvents show that its electronic polarizability is only slightly affected by the dielectric nature of the solvent, suggesting that the core electronic structure is stable. researchgate.net

The pathway of self-assembly (e.g., isodesmic vs. cooperative) can also be solvent-dependent, leading to different morphologies of the final assembled structures. rsc.org

Future Research Trajectories and Challenges

Development of Novel and Sustainable Synthetic Routes for Substituted Benzonitriles

The synthesis of specifically substituted benzonitriles like 3-(difluoromethyl)-5-hydroxybenzonitrile is a cornerstone for its application in various fields. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Detailed Research Findings:

Current synthetic approaches often involve multi-step sequences. For instance, the synthesis of related compounds can start from precursors like 3-chloro-5-hydroxybenzonitrile, which then undergoes difluoromethylation. google.com One-pot syntheses of other substituted hydroxybenzonitriles, such as 3,5-dimethyl-4-hydroxybenzonitrile, have been achieved from the corresponding hydroxybenzaldehyde and hydroxylamine (B1172632) hydrochloride with high yields. researchgate.net This suggests a potential avenue for a more direct synthesis of this compound.

Future research will likely target the development of catalytic C-H activation and difluoromethylation of readily available phenol (B47542) or benzonitrile (B105546) precursors. The use of greener solvents and reagents, such as ionic liquids which can act as both solvent and catalyst, is a promising direction for sustainable synthesis. researchgate.net Microwave-assisted synthesis could also offer a pathway to accelerated reaction times and improved yields, as demonstrated in the synthesis of other nitrile compounds.

Synthetic Approach Precursors Potential Advantages Key Research Challenges
C-H Difluoromethylation3-HydroxybenzonitrileAtom economy, reduced step countRegioselectivity, catalyst development
One-Pot Synthesis3-Formyl-5-(difluoromethyl)phenolProcess intensification, efficiencyCompatibility of reaction conditions
Flow ChemistryVariousScalability, safety, precise controlReactor design, catalyst stability
BiocatalysisBio-based precursorsSustainability, high selectivityEnzyme discovery and engineering

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The interplay of the difluoromethyl, hydroxyl, and nitrile groups in this compound opens up a wide array of possibilities for exploring novel reactivity and catalysis.

Detailed Research Findings:

The difluoromethyl group is known to influence the electronic properties of the aromatic ring and can participate in various chemical transformations. Research into the radical-based difluoromethylation of heterocycles has shown the versatility of the CF2H radical. This suggests that the difluoromethyl group in the target molecule could be a handle for further functionalization under radical conditions.

Future investigations could explore the catalytic activation of the C-F bonds within the difluoromethyl group, a challenging but potentially rewarding area. The development of catalytic systems for the selective transformation of the nitrile or hydroxyl group in the presence of the difluoromethyl moiety is another critical research direction. For instance, novel catalytic systems could enable the selective reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid without affecting the other functional groups. The use of photoredox catalysis could unlock new reaction pathways under mild conditions.

Advanced Spectroscopic and Computational Integration for Deeper Understanding of Structure and Reactivity

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques and computational chemistry will be instrumental in this endeavor.

Detailed Research Findings:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, are powerful tools for characterizing fluorinated compounds. nih.gov Computational methods like Density Functional Theory (DFT) have been successfully employed to study the molecular geometry, vibrational frequencies, and electronic properties of various benzonitrile derivatives. nih.gov These studies can provide insights into how different substituents affect the reactivity and stability of the molecule.

Future research should focus on a detailed spectroscopic characterization of this compound, including advanced 2D NMR techniques to fully elucidate its structure and through-space interactions. Combining these experimental data with high-level DFT calculations will allow for a comprehensive understanding of its conformational preferences, the electronic influence of the difluoromethyl group on the aromatic system, and the acidity of the hydroxyl group. This integrated approach can also be used to model reaction mechanisms and predict the outcomes of unexplored reactions, thereby guiding synthetic efforts.

Technique/Method Information Gained Future Research Focus
¹⁹F NMR SpectroscopyElectronic environment of the fluorine atomsCorrelation of chemical shifts with reactivity
Advanced 2D NMRThrough-bond and through-space correlationsElucidation of conformational preferences
X-ray CrystallographySolid-state structure and packingUnderstanding intermolecular interactions
Density Functional Theory (DFT)Molecular geometry, electronic properties, reaction energeticsModeling of reaction mechanisms and spectroscopic data

Discovery of New Applications in Emerging Fields of Chemical Science

The unique structural features of this compound make it a promising candidate for applications beyond its current use in medicinal and agrochemical research.

Detailed Research Findings:

Fluorinated compounds are of great interest in materials science due to their unique properties, such as high thermal stability and altered electronic characteristics. google.com Benzonitrile derivatives are also known to be valuable building blocks for liquid crystals. The incorporation of a difluoromethyl group could lead to novel materials with tailored properties.

Future research could explore the potential of this compound as a building block for the synthesis of novel polymers, liquid crystals, or functional dyes. The hydroxyl and nitrile groups provide handles for polymerization or for attachment to other molecular scaffolds. The influence of the difluoromethyl group on the photophysical properties of such materials would be a particularly interesting area of investigation. Furthermore, its potential as a ligand for the development of new metal-organic frameworks (MOFs) or as a molecular probe for sensing applications could be explored. The development of derivatives for use in positron emission tomography (PET) imaging is another emerging area for fluorinated compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(Difluoromethyl)-5-hydroxybenzonitrile, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including halogenation, fluorination, and nitrile introduction. For example:

  • Halogenation and Fluorination: Use precursors like 5-hydroxybenzonitrile, treated with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) under controlled temperatures (70–100°C) in polar aprotic solvents (DMF, DMSO) .
  • Nitrile Stability: Ensure acidic protons (e.g., -OH groups) are protected before fluorination to prevent side reactions. Deprotection via alkaline hydrolysis (10% NaOH) is critical for final product isolation .
  • Purification: Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol improves purity (>95%) .

Key Factors:

  • Temperature Control: Excessive heat during fluorination may degrade the nitrile group.
  • Catalyst Selection: Lewis acids (e.g., SnCl2_2) enhance regioselectivity in diamine intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical for confirmation?

Methodological Answer:

  • 1^1H NMR:
    • Hydroxy Proton: A broad singlet at δ 9.5–10.5 ppm (exchangeable with D2_2O) confirms the -OH group.
    • Difluoromethyl Split: Two doublets (J = 50–55 Hz) near δ 5.5–6.5 ppm indicate CF2_2H protons .
  • 19^{19}F NMR: A single peak near δ -110 to -120 ppm confirms the CF2_2 group .
  • IR Spectroscopy:
    • Strong absorption at ~2240 cm1^{-1} (C≡N stretch).
    • Broad band at 3200–3400 cm1^{-1} (-OH stretch) .
  • HRMS: Accurate mass matching within 3 ppm error ensures molecular formula validation .

Data Interpretation Tip: Overlapping aromatic signals in 1^1H NMR can be resolved using 2D techniques (HSQC, HMBC) .

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The CF2_2H group exerts both steric and electronic effects:

  • Electron-Withdrawing Effect: Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attack on the aromatic ring.
  • Steric Hindrance: Limits substitution at ortho positions, favoring para selectivity in reactions with bulky nucleophiles .
    Example: In Suzuki couplings, the CF2_2H group stabilizes transition states via inductive effects, improving cross-coupling yields by 15–20% compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies optimize regioselective substitution in this compound derivatives?

Methodological Answer:

  • Directing Groups: Use -OH or -CN as meta-directing groups to control substitution patterns. For example, nitration under mild conditions (HNO3_3/H2_2SO4_4 at 0°C) selectively introduces NO2_2 at the para position relative to -CN .
  • Protection/Deprotection: Temporarily protect -OH with acetyl groups to redirect reactivity. Subsequent deprotection with NaOH restores functionality without side reactions .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, guiding reagent selection for desired regiochemistry .

Q. How can researchers resolve contradictions in NMR data when assigning protons in crowded aromatic regions?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC: Correlates 1^1H and 13^{13}C signals, distinguishing overlapping protons.
    • NOESY: Identifies spatial proximity between protons (e.g., confirming para-substitution patterns) .
  • Isotopic Labeling: Synthesize 19^{19}F-labeled analogs to simplify splitting patterns in 1^1H NMR .
  • Variable Temperature NMR: Cooling to -40°C slows exchange processes, resolving broad -OH signals .

Case Study: In this compound, HSQC confirmed that a δ 7.2 ppm multiplet corresponds to H-4, not H-2, resolving initial misassignments .

Q. What computational methods predict the impact of fluorine substitution on biological activity?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina evaluates binding affinity changes caused by CF2_2H’s steric/electronic effects. For example, CF2_2H increases hydrophobic interactions with enzyme pockets by 30% compared to CH3_3 .
  • QSAR Models: Incorporate Hammett constants (σm_m) of substituents to correlate electronic effects with bioactivity. Fluorine’s σm_m (~0.34) enhances membrane permeability in cell-based assays .
  • MD Simulations: Analyze conformational stability of fluorinated derivatives in aqueous vs. lipid environments to optimize pharmacokinetics .

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